D-Alanyl-L-leucine, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide compound that consists of D-alanine and L-leucine linked by a peptide bond, with a methyl ester group and a hydrochloride salt. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide that acts as a source donor of L-Leucine
Mode of Action
It’s known that it can be used as a starting material in the synthesis of other compounds .
Biochemical Pathways
The compound is involved in the solution phase peptide synthesis . It’s often used to synthesize dipeptides
Action Environment
It’s known that it should be stored at -20°c, sealed storage, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-L-leucine, methyl ester, hydrochloride typically involves the coupling of D-alanine and L-leucine using peptide synthesis techniques. One common method is the solution-phase peptide synthesis, where the amino acids are activated and coupled in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that allow for large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of amino acid coupling, washing, and deprotection steps, followed by cleavage from the resin and purification .
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-L-leucine, methyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The carboxylic acid group can react with amines to form amides.
Oxidation and Reduction: The amino acid residues can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Amidation: Coupling reagents like DCC and NHS are used to facilitate the formation of amide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: D-Alanyl-L-leucine and methanol.
Amidation: D-Alanyl-L-leucine amides.
Oxidation and Reduction: Various oxidized or reduced forms of the amino acid residues.
Scientific Research Applications
D-Alanyl-L-leucine, methyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.
Biology: Employed in studies of enzyme-substrate interactions, particularly those involving peptidases and proteases.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering amino acids or peptides to specific tissues.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
L-Alanine methyl ester hydrochloride: A similar compound used in peptide synthesis.
L-Leucine methyl ester hydrochloride: Another related compound with similar applications in peptide synthesis.
Uniqueness
D-Alanyl-L-leucine, methyl ester, hydrochloride is unique due to its specific combination of D-alanine and L-leucine, which imparts distinct properties and reactivity compared to other dipeptides. Its methyl ester group and hydrochloride salt form also contribute to its solubility and stability, making it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYLMJQPYGQBM-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.